molecular formula C23H26ClFN2O3 B2647053 2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide CAS No. 1235388-91-6

2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide

Cat. No. B2647053
M. Wt: 432.92
InChI Key: NNDMOFPAZRTMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H26ClFN2O3 and its molecular weight is 432.92. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism of Novel Compounds

  • Hydrolysis-Mediated Clearance of Anaplastic Lymphoma Kinase Inhibitors : A study detailed the pharmacokinetics of novel compounds selected for cancer treatment, focusing on their enzymatic hydrolysis in plasma and consequent pharmacokinetics in mice. Efforts to minimize hydrolysis led to the discovery of several analogs with reduced clearance rates, highlighting the importance of stability in drug development (Teffera et al., 2013).

Molecular Interactions and Antagonist Development

  • Molecular Interaction with CB1 Cannabinoid Receptor : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent CB1 cannabinoid receptor antagonist, revealed insights into molecular interactions and structure-activity relationships, contributing to the development of receptor antagonists (Shim et al., 2002).

Antimicrobial Activity

  • Synthesis and Anti-Microbial Study of Substituted 2-Aminobenzothiazoles : A study synthesized and evaluated the antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, indicating potential in antimicrobial resistance contexts (Anuse et al., 2019).

Material Science and Polymer Synthesis

  • Synthesis of Aromatic Polyamides : Research into the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone showcases the compound's relevance in developing new materials with specific properties, such as solubility and thermal stability (Yang et al., 1999).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClFN2O3/c1-23(2,30-18-9-7-17(24)8-10-18)22(29)26-15-16-11-13-27(14-12-16)21(28)19-5-3-4-6-20(19)25/h3-10,16H,11-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDMOFPAZRTMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide

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